OX1R Antagonism: Sub-Nanomolar Potency Superior to SB-408124
The compound demonstrates high-affinity antagonism for the human Orexin-1 receptor (OX1R) with a Ki of 2.10 nM in a cell-based functional assay [1]. This represents a ~13-fold improvement in potency compared to the well-characterized OX1R antagonist SB-408124 (Ki = 27 nM) and is more potent than JNJ-54717793 (Ki = 16 nM) .
| Evidence Dimension | Binding Affinity (Ki) for OX1R |
|---|---|
| Target Compound Data | Ki = 2.10 nM |
| Comparator Or Baseline | SB-408124 (Ki = 27 nM) and JNJ-54717793 (Ki = 16 nM) |
| Quantified Difference | 12.9-fold more potent than SB-408124; 7.6-fold more potent than JNJ-54717793 |
| Conditions | Antagonist activity at human OX1R expressed in CHOK1 cells, assessed as inhibition of orexin A-induced intracellular Ca2+ release [1]. |
Why This Matters
This quantifiable potency advantage establishes the compound as a superior tool for dissecting OX1R-mediated pathways and a more attractive starting point for medicinal chemistry optimization in orexin-related disorders.
- [1] BindingDB. BDBM50454547. Affinity Data for Orexin/Hypocretin receptor type 1. View Source
